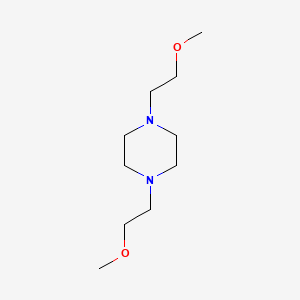

1,4-Bis(2-methoxyethyl)piperazine

Description

Contextual Significance within Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental building blocks in the development of pharmaceuticals and other functional molecules. The piperazine (B1678402) ring, in particular, is a privileged scaffold in drug discovery, often incorporated to improve the pharmacokinetic properties of a molecule or to act as a linker between different pharmacophoric groups. nih.gov The introduction of substituents onto the piperazine nitrogen atoms, as seen in 1,4-Bis(2-methoxyethyl)piperazine, allows for the fine-tuning of properties such as basicity, lipophilicity, and receptor binding affinity. The methoxyethyl groups in this compound are of interest due to their potential to engage in hydrogen bonding and their flexible nature, which can be advantageous in molecular recognition processes.

Current Research Landscape and Academic Gaps

A review of the current scientific literature reveals a notable scarcity of research focused specifically on this compound. While the PubChem database contains an entry for its dihydrochloride (B599025) salt, providing basic structural information and predicted properties, there is a lack of published experimental studies detailing its synthesis, reactivity, or specific applications. uni.lu

In contrast, significant research has been conducted on structurally related compounds. For instance, the monosubstituted analog, 1-(2-methoxyethyl)piperazine, is commercially available and used as a reactant in the synthesis of biologically active molecules. sigmaaldrich.comchemicalbook.com Furthermore, extensive research exists on other 1,4-disubstituted piperazines, highlighting their utility as antioxidants and their role in the development of antidepressant medications. nih.govnih.gov For example, a series of 1,4-disubstituted piperazine-2,5-dione derivatives have been synthesized and evaluated for their antioxidant properties. nih.gov Another study focused on 4-substituted 1-(2-methoxyphenyl)piperazine (B120316) derivatives and their promising antidepressant-like activity. nih.gov

This disparity underscores a clear academic gap. The unique properties that may arise from the symmetrical bis(2-methoxyethyl) substitution pattern remain largely unexplored. Detailed studies on the synthesis, spectroscopic characterization, conformational analysis, and potential applications of this compound are needed to fully understand its chemical behavior and unlock its potential in areas such as medicinal chemistry, coordination chemistry, and materials science. The existing research on related piperazine derivatives provides a solid foundation and rationale for undertaking such investigations.

Data Tables

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| Molecular Formula | C10H22N2O2 | uni.lu |

| Molecular Weight | 202.29 g/mol | uni.lu |

| XLogP3-AA | -0.1 | uni.lu |

| Hydrogen Bond Donor Count | 0 | uni.lu |

| Hydrogen Bond Acceptor Count | 4 | uni.lu |

| Rotatable Bond Count | 6 | uni.lu |

| Exact Mass | 202.16812814 g/mol | uni.lu |

| Monoisotopic Mass | 202.16812814 g/mol | uni.lu |

| Topological Polar Surface Area | 24.8 Ų | uni.lu |

| Heavy Atom Count | 14 | uni.lu |

| Formal Charge | 0 | uni.lu |

| Complexity | 145 | uni.lu |

Note: The data in this table is based on computational predictions and has not been experimentally verified.

Table 2: Comparison with a Structurally Related Compound

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Application | Source |

| This compound | C10H22N2O2 | 202.29 | Not available | Not available | uni.lu |

| 1-(2-Methoxyethyl)piperazine | C7H16N2O | 144.21 | 193-194 | Reactant for preparing biologically active molecules | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

1,4-bis(2-methoxyethyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2/c1-13-9-7-11-3-5-12(6-4-11)8-10-14-2/h3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSBQJXMJRFQQAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCN(CC1)CCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601299909 | |

| Record name | 1,4-Bis(2-methoxyethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601299909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13484-41-8 | |

| Record name | 1,4-Bis(2-methoxyethyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13484-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Bis(2-methoxyethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601299909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,4 Bis 2 Methoxyethyl Piperazine

Historical and Contemporary Synthetic Pathways

The traditional and most straightforward approaches to synthesizing 1,4-Bis(2-methoxyethyl)piperazine involve the direct N-alkylation of piperazine (B1678402) or the use of precursor molecules that are subsequently converted to the target compound.

Direct N-Alkylation Approaches

Direct N-alkylation represents the most common and classical method for the synthesis of N-alkylated piperazines. researchgate.net This approach involves the reaction of piperazine with a suitable alkylating agent, in this case, a 2-methoxyethyl halide such as 2-methoxyethyl chloride or 2-methoxyethyl bromide. The reaction is a nucleophilic substitution where the nitrogen atoms of the piperazine ring act as nucleophiles, attacking the electrophilic carbon of the alkylating agent.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct, thus preventing the protonation of the piperazine and allowing the reaction to proceed to completion. Common bases used for this purpose include inorganic carbonates like potassium carbonate or sodium carbonate. The choice of solvent can vary, with polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) often being employed to facilitate the dissolution of the reactants. ajol.info

A significant challenge in the direct dialkylation of piperazine is the potential for the formation of a mixture of products, including the mono-alkylated piperazine, the desired di-alkylated piperazine, and quaternary ammonium (B1175870) salts. To favor the formation of the 1,4-disubstituted product, a molar excess of the alkylating agent is typically used. The general reaction scheme is presented below:

Scheme 1: General scheme for the direct N-alkylation of piperazine with a 2-methoxyethyl halide.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| Piperazine | 2-Methoxyethyl chloride | K₂CO₃ | Acetonitrile | This compound |

| Piperazine | 2-Methoxyethyl bromide | Na₂CO₃ | DMF | This compound |

Multi-Step Conversions from Precursor Molecules

Multi-step synthetic pathways offer an alternative route to this compound, often providing better control over the reaction and potentially higher yields by avoiding the formation of byproducts associated with direct dialkylation.

One such approach involves the initial synthesis of N,N'-bis(2-hydroxyethyl)piperazine, which can then be converted to the target compound. N,N'-bis(2-hydroxyethyl)piperazine can be synthesized from the reaction of diethanolamine (B148213) with urea (B33335) or its pyrolysis products. ajol.info A patented method describes the synthesis of N,N'-bis(2-hydroxyethyl)piperazine by reacting oxamide (B166460) with an excess of diethanolamine at elevated temperatures. mdpi.com The resulting diol can then be subjected to an etherification reaction, specifically a Williamson ether synthesis, to introduce the methyl groups onto the terminal oxygen atoms of the hydroxyethyl (B10761427) side chains. This two-step process is illustrated in Scheme 2.

Scheme 2: Multi-step synthesis of this compound from diethanolamine.

Another multi-step strategy involves the use of a protecting group to control the alkylation. For instance, piperazine can be first mono-acylated to form N-acetylpiperazine. researchgate.net The remaining secondary amine can then be alkylated with a 2-methoxyethyl halide. Subsequent hydrolysis of the acetyl group yields 1-(2-methoxyethyl)piperazine. researchgate.net This mono-substituted intermediate can then be subjected to a second alkylation step to introduce the second 2-methoxyethyl group, affording the final product. This method, while longer, provides excellent control over the substitution pattern.

Advanced Synthetic Strategies and Innovations

Modern synthetic chemistry continually seeks to improve upon traditional methods by developing more efficient, selective, and environmentally benign processes. These advanced strategies often involve the use of sophisticated catalytic systems and the application of green chemistry principles.

Catalytic Systems in Synthesis

The N-alkylation of amines, including piperazine, can be significantly enhanced through the use of various catalytic systems. Transition metal catalysts, in particular, have been shown to be effective in promoting these reactions under milder conditions and with higher selectivity.

For the N-alkylation of amines with alcohols, a process known as the "borrowing hydrogen" or "hydrogen autotransfer" mechanism, ruthenium and iridium complexes have demonstrated high catalytic activity. clockss.orgdigitellinc.com This method avoids the use of alkyl halides and instead utilizes alcohols as the alkylating agents, with water being the only byproduct. While not specifically detailed for this compound, this catalytic approach represents a more atom-economical and environmentally friendly alternative to traditional alkylation with halides.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the formation of C-N bonds, particularly in the synthesis of N-arylpiperazines. mdpi.com While typically used for arylation, modifications of these catalytic systems could potentially be adapted for the alkylation of piperazine with suitable 2-methoxyethyl precursors.

Non-noble metal catalysts based on copper and nickel have also been investigated for the N-alkylation of amines, offering a more cost-effective alternative to precious metal catalysts. nih.gov A patent describes a method for preparing N-alkyl-piperazines by reacting an N-substituted diethanolamine with an amine in the presence of hydrogen and a supported catalyst containing nickel and copper. clockss.org

| Catalyst Type | Precursors | Reaction Type | Potential Advantage |

| Ruthenium/Iridium Complexes | Piperazine, 2-Methoxyethanol | Borrowing Hydrogen | Atom economical, water as byproduct |

| Palladium Complexes | Piperazine, 2-Methoxyethyl halide/tosylate | Cross-coupling | High efficiency and selectivity |

| Nickel/Copper Catalysts | N-substituted diethanolamine, Amine | Reductive Amination | Cost-effective |

Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. rsc.org These principles are increasingly being applied to the synthesis of piperazine derivatives.

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or neat, reaction conditions can lead to higher reaction rates, easier product isolation, and a significant reduction in waste. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for conducting reactions under solvent-free conditions. mdpi.comresearchgate.netnih.gov The application of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods. jocpr.comacs.org The N-alkylation of piperazines has been successfully carried out using microwave assistance, suggesting its potential applicability for the synthesis of this compound. mdpi.comnih.gov

Phase-transfer catalysis (PTC) is another technique that aligns with green chemistry principles. PTC facilitates the reaction between reactants in different phases (e.g., a solid and a liquid, or two immiscible liquids) by using a phase-transfer agent, often a quaternary ammonium salt. researchgate.net This can allow for the use of less hazardous solvents and inorganic bases, and in some cases, reactions can be performed without any solvent at all. researchgate.net The N-alkylation of amides has been successfully demonstrated using solvent-free phase-transfer catalysis, indicating its potential for the synthesis of the target piperazine derivative. researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. anton-paar.commdpi.com The application of microwave irradiation facilitates efficient and uniform heating of the reaction mixture by direct interaction with polar molecules, which can significantly enhance the rate of reactions such as the N-alkylation of piperazines. anton-paar.combeilstein-journals.org

In a typical synthesis of this compound, piperazine is reacted with a suitable electrophile, such as 2-methoxyethyl chloride or a related derivative. Under microwave irradiation, this reaction can be completed in a fraction of the time required for traditional reflux heating. The choice of solvent, temperature, and reaction time are critical parameters that are optimized to maximize the yield of the desired disubstituted product while minimizing the formation of the monosubstituted intermediate and other byproducts.

Research into the microwave-assisted synthesis of related N-heterocycles has demonstrated the considerable advantages of this technology. For instance, the synthesis of various 1,2,4-triazine (B1199460) derivatives showed a dramatic reduction in reaction time from hours to minutes and a significant increase in yield when switching from conventional heating to microwave irradiation. mdpi.com Similarly, the Biginelli reaction for synthesizing dihydropyrimidinones has been considerably improved in terms of yield and reaction speed through the use of microwave heating. nih.gov These findings underscore the potential of MAOS for the efficient synthesis of this compound.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for N-Alkylation Reactions

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

|---|---|---|---|

| Reaction Time | Hours to Days | Minutes | anton-paar.commdpi.com |

| Reaction Yield | Moderate to Good | Good to Excellent | mdpi.combeilstein-journals.org |

| Energy Input | Indirect heating of vessel | Direct molecular heating | anton-paar.com |

| Side Products | Often higher | Generally lower | beilstein-journals.org |

Heterogeneous Catalysis in Sustainable Production

The principles of green chemistry encourage the use of methodologies that reduce waste and improve efficiency, with heterogeneous catalysis being a cornerstone of this approach. sciforum.net Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages, including ease of separation from the reaction mixture, potential for recycling and reuse, and often milder reaction conditions, contributing to more sustainable chemical processes. sciforum.netmdpi.com

For the production of this compound, heterogeneous catalysts can be employed in the N-alkylation of piperazine. Catalysts such as metal ions supported on polymeric resins or various metal oxides on solid supports (e.g., silica, alumina) can facilitate this transformation. semanticscholar.orgresearchgate.net For instance, a simplified procedure for synthesizing monosubstituted piperazines has been developed using metal ions supported on commercial polymeric resins, which could be adapted for disubstitution. semanticscholar.org

The choice of catalyst is crucial and depends on the specific reactants and desired outcome. Supported metal catalysts, such as nickel or cobalt on supports like SiO₂, have been used in the synthesis of piperazine itself from precursors like monoethanolamine. researchgate.net These types of catalysts could potentially be adapted for the N-alkylation step. The use of supported catalysts can improve the dispersion of the active metal phase, leading to higher catalytic activity and selectivity. univ-artois.fr The development of efficient and reusable heterogeneous catalysts for the direct N-alkylation of piperazine with reagents like 2-methoxyethyl halides represents a key goal for the sustainable production of this compound.

Table 2: Examples of Heterogeneous Catalysts in Piperazine Synthesis and Functionalization

| Catalyst System | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Metal ions on polymeric resins | N-alkylation | Simplified one-pot synthesis, no protection needed | semanticscholar.org |

| 20% Co/H-ZSM-5 | MEA Amination to Piperazine | High conversion and selectivity | researchgate.net |

| Ni and Cu/SiO₂ | MEA Amination to Piperazine | Good selectivity and yield | researchgate.net |

| Ru NPs on Carbon | Hydrogenation | High efficiency and stereoselectivity | univ-artois.fr |

Reaction Mechanism Elucidation for Key Synthetic Steps

Mechanistic Studies of Ether Linkage Formation

The (2-methoxyethyl) side chains of the target molecule contain an ether linkage. While the synthesis typically starts with a reagent that already contains this ether group (e.g., 2-methoxyethyl chloride), understanding its formation is crucial in the context of precursor synthesis. The most common method for forming such an ether is the Williamson ether synthesis.

This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of the precursors for this compound synthesis, this would involve the reaction of a methoxide (B1231860) ion (CH₃O⁻) with a 2-haloethanol, such as 2-chloroethanol. The reaction proceeds via an S(_N)2 mechanism, where the strongly nucleophilic methoxide ion attacks the electrophilic carbon atom bearing the halogen, displacing the halide leaving group in a single, concerted step.

Alternatively, the ether linkage can be formed under acidic conditions, though this is less common for simple ethers. Molecular docking studies on related ether-containing piperidine (B6355638) derivatives that act as receptor ligands highlight the importance of the ether oxygen atom in forming hydrogen bonds within biological targets, underscoring the significance of this functional group. nih.gov

Detailed Analysis of Piperazine Ring Functionalization

The core of the synthesis of this compound is the double N-alkylation of the piperazine ring. Piperazine is a symmetrical diamine with two secondary amine nitrogens. mdpi.comencyclopedia.pub These nitrogen atoms are nucleophilic due to the presence of lone pairs of electrons. The functionalization of the piperazine ring with two 2-methoxyethyl groups proceeds via a nucleophilic substitution reaction.

The reaction is typically carried out by treating piperazine with two or more equivalents of an alkylating agent, such as 2-methoxyethyl chloride or 2-methoxyethyl bromide, often in the presence of a base to neutralize the hydrogen halide formed during the reaction. The mechanism involves two sequential S(_N)2 reactions:

First Alkylation: One of the nitrogen atoms of the piperazine ring acts as a nucleophile, attacking the electrophilic carbon of the 2-methoxyethyl halide. This results in the formation of a new carbon-nitrogen bond and the displacement of the halide ion, yielding the monosubstituted intermediate, 1-(2-methoxyethyl)piperazine.

Second Alkylation: The remaining secondary amine nitrogen on the monosubstituted piperazine is still nucleophilic and reacts with a second molecule of the alkylating agent in the same manner. This second S(_N)2 reaction yields the final product, this compound.

Controlling the reaction stoichiometry and conditions is essential to ensure complete disubstitution and to minimize the amount of the monosubstituted product. In some cases, protecting one of the piperazine nitrogens can be used to achieve monosubstitution selectively, followed by deprotection and reaction of the second nitrogen. semanticscholar.org However, for a symmetrical product like this compound, a one-pot double alkylation is generally preferred for process efficiency.

Chemical Reactivity and Derivatization

Nucleophilic Reactivity of Nitrogen Centers

The two nitrogen atoms in the piperazine (B1678402) ring are tertiary amines. The lone pair of electrons on each nitrogen atom makes them nucleophilic centers, capable of reacting with a variety of electrophiles. This reactivity is a cornerstone of the derivatization of 1,4-Bis(2-methoxyethyl)piperazine.

A primary example of this nucleophilic character is the reaction with alkyl halides, which leads to the formation of quaternary ammonium (B1175870) salts. This reaction, known as the Menschutkin reaction, involves the nucleophilic attack of the tertiary amine nitrogen on the electrophilic carbon of the alkyl halide. nih.gov Depending on the stoichiometry, either one or both nitrogen atoms can be alkylated, leading to mono-quaternary or bis-quaternary ammonium salts, respectively. These reactions are fundamental in the synthesis of piperazinium-based ionic liquids and other functional materials. mdpi.commdpi.com

Formation of Advanced Derivatives for Specific Research Applications

The inherent reactivity of the nitrogen centers allows for the synthesis of a variety of derivatives with tailored properties for specific research applications.

Amide and Ester Functionalization

The terms "amide functionalization" and "ester functionalization" typically refer to the formation of an amide or ester bond, respectively, from a precursor molecule. In the case of this compound, it is important to note that as a tertiary amine, it lacks the necessary N-H protons to directly form an amide upon reaction with a carboxylic acid or its derivatives (like acyl chlorides). Similarly, it is not an alcohol and therefore cannot be esterified.

However, due to its basic nature, this compound can act as a non-nucleophilic base or a catalyst in reactions that form amides and esters from other substrates. It can facilitate these reactions by deprotonating carboxylic acids or alcohols, thereby increasing their nucleophilicity.

Quaternization Reactions and Ionic Compound Formation

As mentioned in section 3.2, the nucleophilic nitrogen atoms readily undergo quaternization. This reaction is a powerful tool for creating ionic compounds, including ionic liquids, from this compound. By reacting it with one or two equivalents of an alkylating agent (e.g., methyl iodide, ethyl bromide), mono- or bis-quaternary ammonium salts can be synthesized. nih.govmdpi.com

The resulting piperazinium salts have altered physical properties, such as increased solubility in polar solvents and higher melting points, compared to the parent molecule. The nature of the counter-ion (e.g., halide, tetrafluoroborate) also plays a significant role in determining the properties of the final ionic compound.

The table below illustrates the expected products from the quaternization of this compound with methyl iodide.

| Reactant | Product Name | Product Structure | Expected 1H NMR Chemical Shifts (ppm, simplified) |

|---|---|---|---|

| This compound + 1 eq. CH₃I | 1-(2-Methoxyethyl)-4-(2-methoxyethyl)-4-methylpiperazin-1-ium iodide | N⁺(CH₃)(CH₂CH₂OCH₃)CH₂CH₂N(CH₂CH₂OCH₃) I⁻ | ~3.3 (N⁺-CH₃), ~3.4 (O-CH₃), 3.5-4.0 (N-CH₂ and O-CH₂) |

| This compound + 2 eq. CH₃I | 1,4-Bis(2-methoxyethyl)-1,4-dimethylpiperazinediium diiodide | I⁻ N⁺(CH₃)(CH₂CH₂OCH₃)CH₂CH₂N⁺(CH₃)(CH₂CH₂OCH₃) I⁻ | ~3.5 (N⁺-CH₃), ~3.4 (O-CH₃), 3.8-4.2 (N⁺-CH₂ and O-CH₂) |

Note: The spectral data are estimations based on general principles and data from structurally similar compounds. chemicalbook.comchemicalbook.comnih.govchemicalbook.comspectrabase.com

Spectroscopic and Structural Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides insights into the connectivity and spatial arrangement of atoms.

Proton NMR (¹H NMR) spectroscopy of 1,4-Bis(2-methoxyethyl)piperazine reveals distinct signals corresponding to the different types of protons in the molecule. Due to the molecule's symmetry, a simplified spectrum is expected. The protons on the piperazine (B1678402) ring typically appear as a singlet or a narrow multiplet, indicating a rapid chair-to-chair interconversion at room temperature. The protons of the two methylene (B1212753) groups in the 2-methoxyethyl side chains give rise to two distinct triplets, assuming coupling between them. The methyl protons of the methoxy (B1213986) group are expected to produce a sharp singlet.

A representative ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) would likely show the following proton environments: a multiplet for the piperazine ring protons (N-CH ₂-CH ₂-N), and two triplets for the ethyl side chain protons (N-CH ₂-CH ₂-O), and a singlet for the methoxy group protons (O-CH ₃). One study reported the proton signals for the CH₂N groups appearing as a multiplet in the range of δ 2.5-2.9 ppm and the CH₂O protons as a multiplet between δ 3.4-3.8 ppm.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Given the symmetry of this compound, the spectrum is simplified to four distinct carbon signals. These correspond to the carbon atoms of the piperazine ring, the two different methylene carbons of the ethyl side chains, and the carbon atom of the methoxy group.

Published data for the ¹³C NMR spectrum in CDCl₃ shows chemical shifts around 52-53 ppm for the piperazine ring carbons (C-N), 55-57 ppm for the methylene carbon adjacent to the nitrogen atom (N-C H₂), 66-69 ppm for the methylene carbon adjacent to the oxygen atom (O-C H₂), and a signal for the methoxy carbon (O-C H₃). rsc.org

Table 1: Representative ¹³C NMR Chemical Shift Data for this compound in CDCl₃

| Carbon Atom | Chemical Shift (δ) in ppm |

|---|---|

| Piperazine ring carbons (C-N) | 52.2 - 53.1 |

| Methylene carbons (N-CH₂) | 55.4 - 56.6 |

| Methylene carbons (O-CH₂) | 66.3 - 69.1 |

| Methoxy carbons (O-CH₃) | 57.3 |

Note: The ranges in chemical shifts are compiled from different literature sources.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals observed in ¹H and ¹³C NMR spectra and for establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): A H,H-COSY experiment would reveal the coupling between adjacent protons. rsc.org For this compound, cross-peaks would be expected between the signals of the two methylene groups in the 2-methoxyethyl side chain, confirming their connectivity. It would also show correlations between the geminal and vicinal protons within the piperazine ring if they are not magnetically equivalent. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. researchgate.netcolumbia.edu For instance, the proton signal of the methoxy group would show a cross-peak with the methoxy carbon signal in the ¹³C NMR spectrum. Similarly, the protons of each methylene group would be correlated to their respective carbon signals, allowing for a definitive assignment of both the proton and carbon spectra. rsc.orgresearchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups. The most prominent bands would be:

C-H Stretching: Aliphatic C-H stretching vibrations from the methylene and methyl groups would appear in the region of 2800-3000 cm⁻¹.

C-N Stretching: The stretching vibrations of the tertiary amine C-N bonds in the piperazine ring and the side chains are expected in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

C-O Stretching: A strong absorption band corresponding to the C-O-C stretching of the ether linkage would be prominent in the region of 1070-1150 cm⁻¹.

CH₂ Bending: Bending (scissoring) vibrations of the methylene groups are expected around 1450-1470 cm⁻¹.

Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show:

Symmetric Ring Vibrations: The symmetric breathing and stretching modes of the piperazine ring would likely give rise to distinct Raman signals. For the parent piperazine molecule, these are observed in the Raman spectrum.

C-C and C-O Stretching: The symmetric stretching vibrations of the C-C and C-O bonds in the 2-methoxyethyl side chains would also be Raman active.

C-H Stretching: Symmetric C-H stretching vibrations of the alkyl groups would also be visible.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is a critical analytical technique for determining the precise molecular formula of a compound by providing its exact mass. For this compound, the monoisotopic mass has been calculated to be 202.16812 Da. uni.lu

While experimental HRMS data for this compound is not extensively available in peer-reviewed literature, predicted data from computational models provides valuable insight. These predictions include the mass-to-charge ratio (m/z) for various adducts that could be observed in an HRMS experiment. For instance, the predicted m/z for the protonated molecule ([M+H]⁺) is 203.17540. uni.lu Such data is instrumental in identifying the compound in complex mixtures and confirming its elemental composition.

Below is a table of predicted mass spectrometry data for different adducts of this compound. uni.lu

| Adduct | Predicted m/z | Predicted Collision Cross Section (Ų) |

| [M+H]⁺ | 203.17540 | 149.1 |

| [M+Na]⁺ | 225.15734 | 153.8 |

| [M-H]⁻ | 201.16084 | 148.6 |

| [M+NH₄]⁺ | 220.20194 | 165.5 |

| [M+K]⁺ | 241.13128 | 153.2 |

| [M+H-H₂O]⁺ | 185.16538 | 141.1 |

| [M+HCOO]⁻ | 247.16632 | 166.8 |

| [M+CH₃COO]⁻ | 261.18197 | 186.0 |

| [M+Na-2H]⁻ | 223.14279 | 153.0 |

| [M]⁺ | 202.16757 | 149.4 |

| [M]⁻ | 202.16867 | 149.4 |

X-ray Crystallography for Solid-State Structure Determination

Polymorphism and Crystal Packing Analysis

Detailed experimental data from X-ray crystallography studies on this compound, including its crystal structure and potential polymorphs, are not currently available in the surveyed scientific literature. Polymorphism, the ability of a compound to exist in more than one crystal form, can significantly impact its physical properties. Analysis of crystal packing would reveal how individual molecules of this compound arrange themselves in the solid state.

Intermolecular Interactions (Hydrogen Bonding, π-Stacking)

The nature and extent of intermolecular interactions are crucial for understanding the stability and properties of a crystalline material. In the case of this compound, the presence of oxygen and nitrogen atoms suggests the potential for various intermolecular forces. However, without experimental crystallographic data, a definitive analysis of hydrogen bonding and other interactions like π-stacking is not possible.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The resulting spectrum can provide information about the presence of chromophores and conjugated systems.

A thorough search of scientific databases did not yield any specific UV-Vis spectroscopic data for this compound. Such data would be valuable for characterizing its electronic properties and for quantitative analysis in solution.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. For a molecule like 1,4-Bis(2-methoxyethyl)piperazine, DFT would provide fundamental insights into its chemical nature.

Electronic Structure and Molecular Orbitals (HOMO-LUMO Analysis)

A HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) analysis is crucial for understanding a molecule's reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and chemical hardness.

Research Findings: There are no published studies detailing the HOMO-LUMO energies or the frontier molecular orbital analysis specifically for this compound. A theoretical study would typically involve geometry optimization followed by calculation of the molecular orbitals to determine the energy gap and map the electron density distribution.

Conformational Analysis and Stability

Research Findings: Specific conformational analysis studies for this compound have not been found. Such a study would calculate the relative energies of different conformers (e.g., chair vs. boat, and axial vs. equatorial orientation of the side chains) to identify the most stable, lowest-energy structure.

Protonation Equilibria and pKa Predictions

The two nitrogen atoms in the piperazine (B1678402) ring are basic and can be protonated. Computational methods can predict the pKa values, which are measures of acidity, by calculating the Gibbs free energy change of the protonation reaction in a solvent model.

Research Findings: There are no available computationally predicted pKa values for this compound. In contrast, studies on the related compound, 1,4-Bis(2-hydroxyethyl)piperazine (BHEP), have investigated its acid-base equilibria. researchgate.net However, these results are not transferable due to the difference between hydroxyl and methoxy (B1213986) functional groups.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

MD simulations model the physical movements of atoms and molecules over time, providing a view of the molecule's dynamic behavior, flexibility, and interactions with its environment (e.g., a solvent).

Research Findings: No MD simulation studies focused on this compound are present in the surveyed literature. A typical MD study would simulate the molecule in a solvent box to analyze its conformational flexibility, the movement of the methoxyethyl side chains, and potential intramolecular interactions over a specific time scale.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a compound to its activity. These models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to predict the activities of new compounds.

Research Findings: There are no QSAR models that have been developed or published using this compound as part of the training or test set. The development of a QSAR model requires a dataset of structurally related compounds with measured activity, which does not appear to exist for this specific molecule and its close analogues in the public domain.

Coordination Chemistry and Ligand Applications

Metal-Ligand Complex Formation

The formation of metal complexes with piperazine-based ligands is primarily driven by the donor properties of the two tertiary nitrogen atoms within the piperazine (B1678402) ring. The substituents on these nitrogen atoms can also participate in coordination, leading to a variety of coordination modes.

Synthesis of Transition Metal Complexes

The synthesis of transition metal complexes with piperazine-based ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. While specific synthetic procedures for 1,4-Bis(2-methoxyethyl)piperazine complexes are not readily found in the literature, the synthesis of complexes with the analogous ligand, 1,4-Bis(2-hydroxyethyl)piperazine , provides a likely model. For instance, palladium(II) complexes of 1,4-Bis(2-hydroxyethyl)piperazine have been synthesized by reacting the ligand with a palladium salt.

Table 1: Hypothetical Synthesis of a Transition Metal Complex with this compound

| Reactant 1 | Reactant 2 | Solvent | Potential Product |

| This compound | Metal(II) Chloride | Ethanol/Water | [M(C10H22N2O2)Cl2] |

This table represents a generalized and hypothetical synthetic route due to the absence of specific literature data for this compound.

Characterization of Coordination Modes (N-Donor, O-Donor Interactions)

The This compound ligand possesses two types of potential donor atoms: the two nitrogen atoms of the piperazine ring and the two oxygen atoms of the methoxyethyl side arms.

The primary mode of coordination is expected to involve the two nitrogen atoms of the piperazine ring, which can act as a bidentate ligand, bridging two metal centers or chelating to a single metal center. The piperazine ring can adopt different conformations, such as chair or boat, which influences the geometry of the resulting metal complex.

The etheric oxygen atoms of the methoxyethyl groups could also participate in coordination, particularly with hard metal ions. This would result in the ligand acting as a tetradentate N,N',O,O'-donor. However, the coordination of the ether oxygen is generally weaker than that of the amine nitrogen. In the case of the analogous 1,4-Bis(2-hydroxyethyl)piperazine , studies on its complexes with transition metals like copper(II), nickel(II), cobalt(II), and zinc(II) have shown that the ligand can coordinate through both the nitrogen and oxygen atoms, leading to the formation of stable chelate rings. For example, in some palladium(II) complexes of 1,4-Bis(2-hydroxyethyl)piperazine , the ligand coordinates in a bidentate fashion through the two nitrogen atoms, with the hydroxyl groups remaining uncoordinated.

Catalytic Applications of Metal Complexes

Homogeneous Catalysis

There is a lack of specific reports on the use of This compound metal complexes in homogeneous catalysis. However, the structural features of this ligand suggest potential applications in reactions where a flexible, electron-rich ligand is beneficial. The presence of both nitrogen and oxygen donor atoms could stabilize different oxidation states of the metal center, which is a key requirement for many catalytic cycles.

Heterogeneous Catalysis

Similarly, the application of This compound metal complexes in heterogeneous catalysis is not well-documented. In principle, these complexes could be immobilized on solid supports to create heterogeneous catalysts, combining the advantages of homogeneous catalysis (high activity and selectivity) with the ease of separation and recyclability of heterogeneous systems.

Supramolecular Assembly with Metal Ions

The ability of piperazine-based ligands to bridge metal ions makes them attractive building blocks for the construction of supramolecular assemblies, such as coordination polymers and metal-organic frameworks (MOFs). The nature of the side arms on the piperazine nitrogen atoms can play a crucial role in directing the self-assembly process and influencing the dimensionality and topology of the resulting structures.

While there is no specific literature on the supramolecular assembly of This compound with metal ions, the flexible nature of the methoxyethyl chains could lead to the formation of interesting and complex architectures. These flexible chains could allow for the accommodation of different metal ions and counter-anions, leading to a variety of network structures. The potential for weak interactions involving the ether oxygen atoms could further contribute to the stability and dimensionality of the supramolecular assemblies.

Applications in Materials Science and Polymer Chemistry

Monomer for Polymer Synthesis

The bifunctional nature of 1,4-Bis(2-methoxyethyl)piperazine, with its two tertiary amine groups within the piperazine (B1678402) ring, presents possibilities for its use as a monomer in various polymerization reactions.

Polymerization Mechanisms and Kinetics

Theoretically, the lone pairs of electrons on the nitrogen atoms of the piperazine ring could participate in polymerization reactions. For instance, it could potentially be used in step-growth polymerization. If reacted with suitable difunctional monomers, such as dihalides or diacyl chlorides, it could lead to the formation of polyammonium salts or polyamides, respectively. The kinetics of such reactions would likely follow the patterns typical for these types of polymerizations, being influenced by factors such as monomer concentration, temperature, and the choice of solvent.

However, it is important to note that the steric hindrance from the methoxyethyl groups might affect the reactivity of the nitrogen atoms. Furthermore, the ether linkages in the side chains are generally stable and less likely to participate directly in polymerization under standard conditions. Research on stimuli-responsive polymers has utilized piperazine derivatives to create materials that respond to external factors like pH and temperature. researchgate.net While specific studies on this compound are not prevalent, the synthesis of piperazine-based poly(amido-amine)s through Michael-type polyaddition reactions with primary or secondary amines and bis-acrylamides has been documented. researchgate.net

Structural Analysis of Resulting Polymeric Materials

The structural analysis of such polymers would involve a range of standard techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the successful incorporation of the monomer into the polymer chain and to elucidate the detailed microstructure.

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the polymer.

Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the synthesized polymers.

Thermal Analysis (TGA/DSC): To evaluate the thermal stability and phase transitions of the polymeric materials.

Integration into Functional Materials (e.g., Corrosion Inhibitors)

Piperazine and its derivatives have been recognized for their efficacy as corrosion inhibitors for various metals, particularly in acidic environments. researchgate.netresearchgate.net The presence of heteroatoms like nitrogen and oxygen, which can act as adsorption centers on the metal surface, is a key factor in their inhibiting properties. researchgate.net

Surface Adsorption Mechanisms

The potential of this compound as a corrosion inhibitor would stem from the adsorption of its molecules onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. The adsorption process can be influenced by several factors, including the nature of the metal surface, the corrosive environment, and the structure of the inhibitor molecule. researchgate.net

The adsorption mechanism is generally categorized as either physisorption or chemisorption, or a combination of both.

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules.

Chemisorption: This involves the formation of coordinate bonds between the lone pairs of electrons on the nitrogen and oxygen atoms of the inhibitor and the vacant d-orbitals of the metal atoms.

Electrochemical Characterization of Material Interfaces

To validate the effectiveness of this compound as a corrosion inhibitor, a suite of electrochemical techniques would be employed. These methods provide insights into the kinetics of the corrosion process and the mechanism of inhibition.

Potentiodynamic Polarization: This technique would be used to determine the effect of the inhibitor on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. Piperazine derivatives often act as mixed-type inhibitors, meaning they suppress both reactions. researchgate.net By analyzing the polarization curves, key parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes can be determined.

Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful non-destructive technique used to study the properties of the inhibitor film and the charge transfer processes at the metal-electrolyte interface. The data is often represented as Nyquist and Bode plots. An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) in the presence of the inhibitor would indicate the formation of a protective film on the metal surface.

The following table outlines the expected electrochemical parameters that would be measured to characterize the performance of this compound as a corrosion inhibitor.

| Parameter | Technique | Expected Trend with Inhibitor | Significance |

| Corrosion Potential (Ecorr) | Potentiodynamic Polarization | Shift to more positive or negative values | Indicates the inhibitor's primary effect on anodic or cathodic reactions. |

| Corrosion Current Density (icorr) | Potentiodynamic Polarization | Decrease | A lower value signifies a lower corrosion rate and higher inhibition efficiency. |

| Anodic Tafel Slope (βa) | Potentiodynamic Polarization | Change | Provides information on the mechanism of the anodic reaction. |

| Cathodic Tafel Slope (βc) | Potentiodynamic Polarization | Change | Provides information on the mechanism of the cathodic reaction. |

| Charge Transfer Resistance (Rct) | EIS | Increase | A higher value indicates a more resistive surface film and better corrosion protection. |

| Double-Layer Capacitance (Cdl) | EIS | Decrease | A lower value suggests a thicker protective layer or a decrease in the dielectric constant at the interface due to inhibitor adsorption. |

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Scalability Challenges

Current synthetic methodologies for 1,4-Bis(2-methoxyethyl)piperazine often rely on conventional approaches, such as the alkylation of piperazine (B1678402) with 2-methoxyethyl halides. While effective at a laboratory scale, these methods may present challenges in terms of scalability, cost-effectiveness, and environmental impact. Future research could pivot towards more innovative and sustainable synthetic strategies.

One promising direction is the exploration of greener synthetic routes that minimize the use of hazardous reagents and solvents. researchgate.nettandfonline.com This could involve the use of catalytic systems, such as transition metal catalysts or enzymatic processes, to facilitate the direct coupling of piperazine with less reactive precursors under milder conditions. The development of one-pot synthesis protocols, where multiple reaction steps are carried out in a single reactor, could also significantly improve efficiency and reduce waste. researchgate.net

However, scaling up any new synthetic route for industrial production introduces a unique set of challenges. These can include:

Heat and Mass Transfer: Ensuring uniform temperature and concentration gradients within large reactors is crucial for consistent product quality and yield.

Catalyst Stability and Recovery: For catalytic processes, the long-term stability of the catalyst and the ability to efficiently recover and reuse it are critical for economic viability.

Impurity Profile: The formation of byproducts, such as the incomplete alkylation product 1-(2-methoxyethyl)piperazine, needs to be carefully controlled and monitored. The presence of this compound as a byproduct in other industrial processes suggests that its formation can be influenced by reaction conditions and catalyst choice. google.comgoogle.com

Table 1: Potential Novel Synthetic Routes and Associated Scalability Challenges

| Synthetic Approach | Potential Advantages | Scalability Challenges |

|---|---|---|

| Catalytic N-alkylation with 2-methoxyethanol | Atom economy, use of a less hazardous alkylating agent. | Catalyst deactivation, product separation, and purification. |

| Reductive amination of a suitable dialdehyde (B1249045) with 2-methoxyethylamine | Convergent synthesis, potential for high selectivity. | Availability and stability of the dialdehyde precursor, control of over-reduction. |

| Ring-opening of N-(2-methoxyethyl)aziridine dimers | Direct formation of the desired skeleton. | Synthesis and handling of reactive aziridine (B145994) precursors. |

Advanced Functionalization for Tailored Applications

The majority of research on piperazine derivatives has historically focused on substitution at the nitrogen atoms. However, recent advancements have opened the door to the functionalization of the carbon atoms of the piperazine ring, a strategy known as C-H functionalization. researchgate.netmdpi.comencyclopedia.pubdoaj.orgnsf.govnsf.gov This offers a powerful tool to introduce a wide array of functional groups, thereby creating novel derivatives of this compound with tailored properties.

For instance, the introduction of hydroxyl, carboxyl, or amino groups onto the piperazine backbone could transform the molecule into a versatile building block for the synthesis of more complex structures, such as polymers, ligands for metal complexes, or precursors for pharmacologically active compounds. nih.gov The nature and position of these functional groups can significantly influence the molecule's polarity, reactivity, and biological activity. nih.govtaylorandfrancis.com

Future research in this area could focus on:

Selective C-H Functionalization: Developing catalytic systems that can selectively target specific C-H bonds on the piperazine ring, allowing for precise control over the substitution pattern.

Post-Synthetic Modification: Exploring the chemical modification of the methoxyethyl side chains to introduce further functionality. For example, demethylation could yield the corresponding diol, which could then be esterified or etherified to create a library of new compounds.

Polymerization: Utilizing functionalized derivatives of this compound as monomers for the synthesis of novel polymers with unique thermal, mechanical, or conductive properties.

Table 2: Potential Functionalization Strategies and Their Applications

| Functionalization Strategy | Target Moiety | Potential Application |

|---|---|---|

| C-H hydroxylation | Piperazine ring | Precursor for polyesters and polyethers. |

| C-H amination | Piperazine ring | Building block for polyamides and chelating agents. |

| O-demethylation | Methoxyethyl side chains | Synthesis of diol derivatives for further modification. |

| Oxidation of the ether linkage | Methoxyethyl side chains | Introduction of carbonyl or carboxyl functionalities. |

Integration with Emerging Technologies (e.g., Flow Chemistry)

The adoption of continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automated, high-throughput synthesis. cam.ac.ukazolifesciences.com The application of flow chemistry to the synthesis of piperazine derivatives is an active area of research, with studies demonstrating its feasibility for producing these compounds on a larger scale with greater control over reaction parameters. researchgate.netorganic-chemistry.orgmdpi.com

Future research could explore the development of a continuous flow process for the synthesis of this compound. This would involve the design of a flow reactor packed with a solid-supported catalyst or reagent, allowing for the continuous conversion of starting materials to the desired product. Such a system could enable:

Rapid Optimization: The ability to quickly screen a wide range of reaction conditions (temperature, pressure, flow rate, stoichiometry) to identify the optimal parameters for yield and purity.

On-Demand Production: The flexibility to produce the compound as needed, reducing the need for large-scale storage of potentially hazardous materials.

Integration of In-line Analytics: The incorporation of analytical techniques, such as spectroscopy or chromatography, directly into the flow stream to monitor the reaction in real-time and ensure product quality.

Theoretical Predictions for Undiscovered Properties

Computational chemistry and molecular modeling are powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental research and accelerating the discovery of new applications. While experimental data on this compound is limited, theoretical calculations could provide valuable insights into its undiscovered properties.

Future research could employ quantum mechanical calculations and molecular dynamics simulations to:

Predict Conformational Preferences: Determine the most stable three-dimensional structures of the molecule and how they are influenced by the solvent and temperature.

Calculate Spectroscopic Signatures: Predict the NMR, IR, and Raman spectra of the molecule and its derivatives, aiding in their experimental characterization.

Estimate Physicochemical Properties: Calculate properties such as dipole moment, polarizability, and solubility, which are crucial for understanding its behavior in different environments.

Explore Reactivity: Model the reaction pathways for its synthesis and degradation, providing insights into the reaction mechanisms and identifying potential side reactions. Theoretical studies on the atmospheric degradation of piperazine have already demonstrated the utility of this approach. acs.org

Environmental Impact of Synthesis and Degradation Pathways (from a chemical process perspective)

A comprehensive understanding of the environmental impact of a chemical is essential for its responsible development and use. This includes assessing the sustainability of its synthetic process and understanding its fate in the environment.

From a chemical process perspective, future research should focus on:

Life Cycle Assessment: Conducting a thorough life cycle assessment of the synthesis of this compound, from the extraction of raw materials to the disposal of waste products. This would help to identify the key contributors to its environmental footprint and guide the development of more sustainable processes.

Biodegradation Studies: Investigating the biodegradation of this compound in different environmental compartments, such as soil and water. This would involve identifying the microorganisms capable of degrading the compound and elucidating the metabolic pathways involved.

Abiotic Degradation: Studying the degradation of the compound under abiotic conditions, such as hydrolysis, photolysis, and oxidation. The degradation of piperazine itself has been studied in the context of its use in carbon capture technologies, and similar investigations for its derivatives are warranted. researchgate.nethw.ac.ukutexas.eduresearchgate.net

By proactively addressing these research questions, the scientific community can unlock the full potential of this compound while ensuring its development and application are aligned with the principles of green chemistry and environmental stewardship.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.